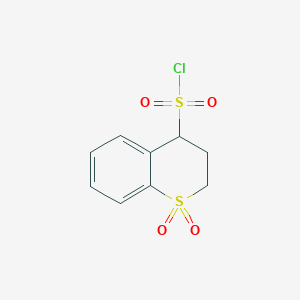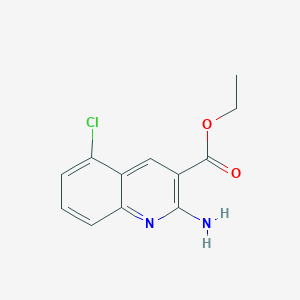
1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an ethylthio group, a methoxy group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one typically involves the reaction of 4-methoxyacetophenone with ethylthiomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
科学研究应用
1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
1-(3-Methylthio-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
Uniqueness
1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one is unique due to the presence of both the ethylthio and methoxy groups, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
1-[3-(ethylsulfanylmethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H16O2S/c1-4-15-8-11-7-10(9(2)13)5-6-12(11)14-3/h5-7H,4,8H2,1-3H3 |
InChI 键 |
XWFWLUJATVIYRK-UHFFFAOYSA-N |
规范 SMILES |
CCSCC1=C(C=CC(=C1)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)

![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)


![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)

![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)



